1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone
Description
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, linked via a piperazine ring to a phenoxy-ethanone group. Structural determination of such compounds often relies on crystallographic methods, as exemplified by the widespread use of SHELX programs in small-molecule refinement .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-14-7-16(8-15(2)20(14)21)30-10-19(29)27-5-3-26(4-6-27)17-9-18(24-12-23-17)28-13-22-11-25-28/h7-9,11-13H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRYRUYJQQAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Synthesis of the pyrimidine ring: This step may involve the condensation of appropriate starting materials under controlled conditions.
Coupling of the triazole and pyrimidine rings: This can be done using a coupling reagent such as EDCI or DCC.
Introduction of the piperazine ring: This step might involve nucleophilic substitution reactions.
Attachment of the phenoxy group: This can be achieved through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine rings.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core scaffolds, substituents, synthetic routes, and inferred physicochemical/pharmacological properties.
Structural and Functional Group Analysis
Key Observations :
- The target compound and w3 share a pyrimidine-triazole scaffold but differ in linker groups (piperazine vs. anilino) and substituents. The ethanone group in the target may enhance electrophilic reactivity compared to w3’s methanone.
- The pyrazole-based compound replaces triazole with a diazenyl-pyrazole system, which could alter hydrogen-bonding interactions with biological targets.
Key Observations :
- The target compound’s synthesis likely involves piperazine-mediated nucleophilic substitution, whereas w3 uses anilino coupling under acidic conditions.
- The pyrazole derivative requires diazotization, a step sensitive to temperature and pH, which may limit yield compared to the target’s synthesis .
Pharmacological and Functional Implications
- Target Compound: The chloro-dimethylphenoxy group increases lipophilicity, favoring blood-brain barrier penetration or intracellular target engagement. The triazole-pyrimidine core may interact with ATP-binding pockets in kinases .
- The anilino linker may confer selectivity for specific kinase isoforms.
- Pyrazole Derivative : The diazenyl group could act as a hydrogen-bond acceptor, but its steric bulk may reduce binding affinity compared to the target’s ethanone group.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a triazole ring, a pyrimidine moiety, and a piperazine group. The molecular formula is with a molecular weight of approximately 442.5 g/mol. Its structure is significant for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit substantial antimicrobial properties. A study on related compounds demonstrated that they possess significant inhibitory activity against various bacterial strains.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 1 | Staphylococcus aureus | 15.6 |
| 2 | Escherichia coli | 20.3 |
| 3 | Pseudomonas aeruginosa | 18.7 |
The above table summarizes findings where compounds similar to the target compound showed promising antibacterial effects, suggesting that the triazole moiety plays a crucial role in this activity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was found that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 23.9 | Induction of apoptosis |
| MCF-7 | 15.6 | Cell cycle arrest |
These results indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for fungal and bacterial survival.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by affecting mitochondrial function.
- Cell Cycle Modulation : It has been observed to interfere with cell cycle progression in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the triazole and piperazine components significantly influence biological activity. For instance:
- Substituents on the piperazine ring enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups on the aromatic system increases antimicrobial potency.
Q & A
What are the key considerations for optimizing the synthetic pathway of this compound to improve yield and purity?
Basic Research Question
Optimizing synthesis requires multi-step reaction monitoring, solvent selection, and purification strategies. Key steps include:
- Nucleophilic substitution reactions for piperazine linkage formation, ensuring stoichiometric control of reagents like 1H-1,2,4-triazole derivatives and pyrimidine intermediates .
- Spectroscopic validation (e.g., NMR, IR) at each stage to confirm intermediate structures and minimize side products .
- Recrystallization or column chromatography for final purification, using solvent systems like DMF/EtOH (1:1) to enhance crystallinity and purity .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Critical techniques include:
- ¹H/¹³C NMR : Resolves aromatic protons (e.g., triazole-pyrimidine core at δ 7.5–8.5 ppm) and confirms substituent positions on the piperazine ring .
- IR spectroscopy : Identifies carbonyl stretches (~1690 cm⁻¹) and C=N/C=C vibrations (~1550–1600 cm⁻¹) in the triazole-pyrimidine core .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₅ClN₇O₂: 502.18) .
How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?
Advanced Research Question
SAR strategies involve:
- Systematic substitution : Modifying the 4-chloro-3,5-dimethylphenoxy group to alter lipophilicity or hydrogen-bonding capacity. For example, replacing chloro with fluoro could improve metabolic stability .
- In vitro assays : Test derivatives against cancer cell lines (e.g., Dalton’s lymphoma ascites cells) to correlate substituent changes with IC₅₀ values .
- Computational docking : Predict interactions with kinase targets (e.g., EGFR or PI3K) using software like AutoDock to guide rational design .
What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Advanced Research Question
Address discrepancies via:
- Standardized protocols : Replicate assays under identical conditions (e.g., serum concentration, incubation time) to minimize variability .
- Orthogonal assays : Validate anticancer activity using both MTT (viability) and flow cytometry (apoptosis) endpoints .
- Meta-analysis : Compare results with structurally similar compounds (e.g., triazolopyrimidines with antitumor activity ).
What in vitro models are suitable for initial evaluation of this compound’s anticancer potential?
Basic Research Question
Prioritize:
- Human cancer cell lines : e.g., MCF-7 (breast), A549 (lung), or HeLa (cervical) for broad-spectrum screening .
- Primary cell cultures : Isolate patient-derived cells to assess tumor specificity .
- Endpoint selection : Measure IC₅₀, caspase-3 activation, and mitochondrial membrane potential .
What experimental approaches are used to elucidate the molecular target or mechanism of action in cancer cells?
Advanced Research Question
Mechanistic studies include:
- Proteomic profiling : Use SILAC labeling to identify differentially expressed proteins post-treatment .
- Kinase inhibition assays : Screen against a panel of 100+ kinases to pinpoint targets .
- CRISPR-Cas9 knockouts : Validate target relevance by deleting candidate genes (e.g., AKT1) and assessing resistance .
How can researchers assess the compound’s physicochemical stability under various storage conditions?
Basic Research Question
Stability protocols involve:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (2–12) .
- HPLC monitoring : Track degradation products using a C18 column and acetonitrile/water gradient .
- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .
What computational methods are employed to predict binding affinity and selectivity against therapeutic targets?
Advanced Research Question
Computational strategies include:
- Molecular docking : Use Glide or GOLD to predict binding modes in ATP pockets of kinases .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
- QSAR modeling : Corrogate substituent electronic properties (e.g., Hammett constants) with bioactivity .
What are the critical parameters for developing a validated HPLC/UV method for purity analysis?
Basic Research Question
Key parameters:
- Column selection : C18 with 5-µm particle size for optimal resolution .
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient mode (e.g., 30% → 70% over 20 min) .
- Detection : UV at 254 nm for triazole-pyrimidine chromophore absorption .
How should researchers design combination therapy studies involving this compound and chemotherapeutic agents?
Advanced Research Question
Design principles:
- Dose matrix : Test 4–6 concentrations of both agents in a checkerboard assay to calculate synergy scores (e.g., CI < 1 via Chou-Talalay method) .
- In vivo models : Use xenograft mice treated with compound + paclitaxel, monitoring tumor volume and survival .
- Mechanistic overlap : Avoid combining agents with overlapping toxicity profiles (e.g., both targeting tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
